5-(Propan-2-yl)-1,3-thiazol-4-amine hydrochloride
Description
Properties
IUPAC Name |
5-propan-2-yl-1,3-thiazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.ClH/c1-4(2)5-6(7)8-3-9-5;/h3-4H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMKIEXXGPGYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CS1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-55-0 | |
| Record name | 5-(propan-2-yl)-1,3-thiazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)-1,3-thiazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromoacetone with thiourea under basic conditions to form the thiazole ring. The resulting intermediate is then subjected to reductive amination with isopropylamine to introduce the isopropyl group at the 5-position. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions are crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yl)-1,3-thiazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 5-(Propan-2-yl)-1,3-thiazol-4-amine hydrochloride serves as a building block for creating more complex molecules. Its ability to participate in various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides |
| Reduction | Lithium aluminum hydride | Reduced thiazole derivatives |
| Substitution | Alkyl halides | N-alkyl derivatives |
The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates significant activity against various bacterial strains and cancer cell lines.
Antimicrobial Activity Case Study:
A study evaluated the antibacterial efficacy of thiazole derivatives, including this compound:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| This compound | S. aureus | 3.9 |
| This compound | E. coli | >100 |
This highlights its potential as a lead compound for developing new antimicrobial agents.
Medical Applications
Research into the therapeutic potential of this compound is ongoing. Its mechanism of action may involve inhibiting specific enzymes or receptors relevant to disease pathways. For instance, studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis in cancer cells.
Industry Applications
In industrial settings, this compound is utilized in:
- The development of new materials.
- Catalysis in various chemical reactions.
The unique properties of this compound enable it to function effectively as a catalyst or precursor in synthesizing novel compounds.
Mechanism of Action
The mechanism of action of 5-(Propan-2-yl)-1,3-thiazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and related heterocycles, highlighting differences in substituents, synthesis, and applications:
Key Comparative Analysis
- Thiazole vs. Thiadiazole Derivatives: Thiadiazoles (e.g., ) exhibit a sulfur and two nitrogen atoms in their ring, enhancing hydrogen-bonding capacity and rigidity compared to thiazoles. This structural difference may improve binding affinity in biological targets but reduce metabolic stability .
- Cyclopropyl (C5): Smaller and more strained, possibly enhancing metabolic resistance due to reduced enzymatic recognition . Oxazole Analogs: Replacement of sulfur with oxygen reduces electron density and polarizability, altering reactivity and solubility profiles .
- Physicochemical Properties: The hydrochloride salt of the target compound improves water solubility, critical for formulation. Lipophilicity trends: Isopropyl > cyclopropyl > methyl-propyl (), influencing partitioning behavior in biological systems.
Biological Relevance :
- Thiadiazole derivatives () demonstrate analgesic activity, suggesting that thiazole analogs with optimized substituents could target similar pathways (e.g., COX inhibition). However, the absence of specific bioactivity data for the target compound limits direct pharmacological comparisons .
Biological Activity
Overview
5-(Propan-2-yl)-1,3-thiazol-4-amine hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features an isopropyl group at the 5-position and an amine group at the 4-position of the thiazole ring, which contribute to its unique chemical properties and biological interactions.
The compound can be synthesized through various methods, typically involving the cyclization of thiourea derivatives with appropriate halogenated compounds. The hydrochloride form enhances its solubility, making it suitable for biological assays.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study, derivatives of thiazole were evaluated for their antibacterial activity against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) of 3.9 μg/mL for certain derivatives .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 5a | S. aureus | 3.9 |
| 5a | E. coli | >100 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For instance, it has shown promising results in inhibiting cell proliferation in cancer cell lines such as MCF-7 and HepG2. The IC50 values reported for related thiazole derivatives suggest that structural modifications can significantly enhance their cytotoxic effects .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4e | MCF-7 | 10.10 |
| 4i | HepG2 | 2.32 |
Inhibition of Enzymatic Activity
This compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been identified as a selective inhibitor of the enzyme 11β-HSD1, which plays a role in cortisol metabolism and is linked to cancer progression .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may inhibit enzyme activity by binding to active sites or altering protein conformation, thereby affecting cellular pathways associated with growth and survival.
Case Studies
- Anticancer Properties : A study evaluated a series of thiazole derivatives for their ability to inhibit CDK9, an essential kinase in cancer cell proliferation. One derivative showed nanomolar potency and selectivity against CDK9 compared to CDK2, leading to apoptosis in cancer cells .
- Antimicrobial Efficacy : Another investigation focused on the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that certain thiazole derivatives could reduce bacterial viability significantly, suggesting potential therapeutic applications in treating resistant infections .
Q & A
Q. How to integrate machine learning for predictive modeling of this compound’s bioactivity?
- Tools :
- Cheminformatics Platforms : Use RDKit or KNIME to generate molecular descriptors (e.g., logP, topological polar surface area) .
- QSAR Models : Train on cytotoxicity datasets (IC50 values) to predict activity against novel targets .
- Validation : External test sets (e.g., NCI-60 panel) validate model accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
